molecular formula C10H6FI B099284 1-Fluoro-4-iodonaphthalene CAS No. 17318-09-1

1-Fluoro-4-iodonaphthalene

Cat. No.: B099284
CAS No.: 17318-09-1
M. Wt: 272.06 g/mol
InChI Key: BKXQUMOQBPPDMT-UHFFFAOYSA-N
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Description

1-Fluoro-4-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆FI and a molecular weight of 272.06 g/mol . It is primarily used for research and development purposes. The compound consists of a naphthalene ring substituted with a fluorine atom at the first position and an iodine atom at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-iodonaphthalene typically involves the halogenation of naphthalene derivatives. One common method includes the diazotization of 1-naphthylamine followed by a Sandmeyer reaction to introduce the fluorine atom. The iodination can be achieved through electrophilic substitution using iodine and an oxidizing agent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .

Mechanism of Action

The mechanism of action of 1-Fluoro-4-iodonaphthalene involves its ability to participate in nucleophilic aromatic substitution reactions. The fluorine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. This leads to the formation of a negatively charged intermediate, which then undergoes further reactions to yield the final product . The compound’s interactions with biological targets, such as enzymes or DNA, are also of interest in medicinal chemistry.

Properties

IUPAC Name

1-fluoro-4-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXQUMOQBPPDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499704
Record name 1-Fluoro-4-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17318-09-1
Record name 1-Fluoro-4-iodonaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17318-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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